7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile
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Overview
Description
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is a chemical compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a butoxy group at the 7th position, an oxo group at the 4th position, and a carbonitrile group at the 3rd position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile typically involves the reaction of 4-oxo-4H-1-benzopyran-3-carbonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dichloromethane under reflux conditions. The reaction proceeds through nucleophilic substitution, where the butoxy group is introduced at the 7th position of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: The carbonitrile group can undergo nucleophilic addition reactions with nucleophiles such as amines, hydrazines, and hydroxylamine.
Cycloaddition: The compound can participate in cycloaddition reactions, forming various heterocyclic compounds.
Substitution: The butoxy group can be substituted with other functional groups under appropriate reaction conditions.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as ammonia, primary amines, hydrazines, and hydroxylamine are commonly used.
Cycloaddition: Reagents such as azides and alkynes are used in the presence of catalysts like copper(I) iodide.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of bases like potassium carbonate or sodium hydride.
Major Products Formed
Nucleophilic Addition: Formation of iminohydrazine intermediates and subsequent cyclization to yield pyrazoles and other heterocyclic compounds.
Cycloaddition: Formation of various heterocyclic compounds such as pyrazoles and isoxazoles.
Substitution: Formation of substituted benzopyran derivatives with different functional groups at the 7th position.
Scientific Research Applications
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-3-carbonitrile: A closely related compound with similar chemical properties and reactivity.
3-Cyanochromone: Another related compound with a cyano group at the 3rd position and similar reactivity patterns.
2-Amino-3-formylchromone: A compound with similar structural features and chemical reactivity.
Uniqueness
7-Butoxy-4-oxo-4H-1-benzopyran-3-carbonitrile is unique due to the presence of the butoxy group at the 7th position, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
50743-25-4 |
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Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
7-butoxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H13NO3/c1-2-3-6-17-11-4-5-12-13(7-11)18-9-10(8-15)14(12)16/h4-5,7,9H,2-3,6H2,1H3 |
InChI Key |
YBWQJXKAZBKKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C#N |
Origin of Product |
United States |
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